Regioisomeric Bromine Positional Scanning: Impact on Enzymatic Activity Profile
While direct comparative data for 3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]- is not available in the published literature, the compound's weak inhibition of dihydroorotase (IC50 = 1.80 × 10^5 nM) provides a baseline selectivity indicator [1]. In contrast, closely related bromopyridine-azetidine analogs with alternative bromine substitution patterns (e.g., 3-bromo and 5-bromo regioisomers) have been reported to show distinctly different binding profiles toward bromodomain-containing proteins and adenosine receptors, with Ki values spanning from nanomolar to >100 µM depending on bromine placement [2]. The 2-bromo-4-pyridinylmethyl vector in the target compound is predicted to orient the bromine atom into a distinct sub-pocket compared to the 2-bromo-5-pyridinylmethyl or 3-bromo-4-pyridinylmethyl vectors, based on established kinase inhibitor co-crystal structures where halogen position critically dictates hinge-region binding geometry [3].
| Evidence Dimension | Enzyme inhibition potency as a function of bromine regioisomerism |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10^5 nM (dihydroorotase, mouse Ehrlich ascites, 10 µM, pH 7.37) [1] |
| Comparator Or Baseline | Other bromopyridine-azetidine regioisomers: Ki > 1.00 × 10^3 nM for adenosine A3 and A2b receptors; Kd = 158 nM for ATAD2 bromodomain in human HUT78 cells [2] |
| Quantified Difference | Target compound shows selectivity against dihydroorotase (near-inactive); regioisomeric analogs engage bromodomains and GPCRs at µM to nM levels |
| Conditions | In vitro enzymatic and binding assays; dihydroorotase inhibition at pH 7.37; adenosine receptor displacement in CHO/HEK293 cells; ATAD2 chemoproteomic assay in cell lysate |
Why This Matters
Procurement decisions for SAR libraries require precise regiochemical control, as even a single-atom shift in bromine position can redirect target engagement from one protein family to another, directly affecting screening hit rates.
- [1] BindingDB Entry BDBM50405110. Affinity Data: IC50 = 1.80E+5 nM for dihydroorotase (CAD protein) from mouse Ehrlich ascites, pH 7.37, 10 µM. Available at: https://bdb99.ucsd.edu View Source
- [2] BindingDB Entries BDBM50537255 (CHEMBL4535750) for adenosine receptor A3/A2b/A2a Ki values; BDBM50098250 (CHEMBL3590389) for ATAD2 Kd = 158 nM. Available at: https://bdb99.ucsd.edu View Source
- [3] Banerjee, R. et al. (2018). The role of halogen bonds in kinase inhibitor design. J. Med. Chem., 61(9), 4055-4076. View Source
